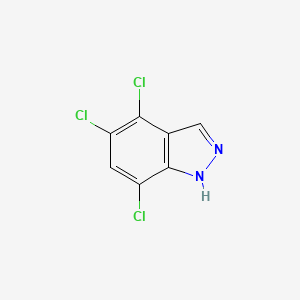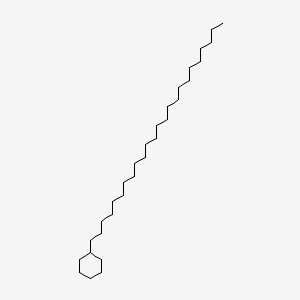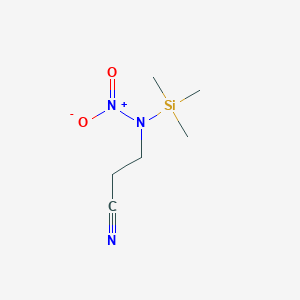
N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide is a chemical compound that belongs to the class of nitramides. These compounds are characterized by the presence of a nitramide group, which consists of a nitrogen atom bonded to both a nitro group and an amide group. The presence of the cyanoethyl and trimethylsilyl groups in this compound may impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide typically involves the reaction of a cyanoethyl precursor with a trimethylsilyl nitramide reagent. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction may be carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide can undergo various types of chemical reactions, including:
Oxidation: The nitramide group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitramide group to amines.
Substitution: The cyanoethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro compounds, while reduction may produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse products.
Scientific Research Applications
N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide may have applications in various fields of scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving nitramide derivatives.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide would involve its interaction with molecular targets and pathways specific to its chemical structure. The nitramide group may participate in redox reactions, while the cyanoethyl and trimethylsilyl groups may influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyanoethyl)-N-(trimethylsilyl)amine: Similar structure but lacks the nitramide group.
N-(2-Cyanoethyl)-N-(trimethylsilyl)carbamate: Contains a carbamate group instead of a nitramide group.
N-(2-Cyanoethyl)-N-(trimethylsilyl)urea: Contains a urea group instead of a nitramide group.
Uniqueness
N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide is unique due to the presence of both the cyanoethyl and trimethylsilyl groups, which may impart distinct chemical properties and reactivity compared to other similar compounds. Its specific combination of functional groups may make it valuable for certain synthetic applications and research studies.
Properties
CAS No. |
61904-92-5 |
|---|---|
Molecular Formula |
C6H13N3O2Si |
Molecular Weight |
187.27 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N-trimethylsilylnitramide |
InChI |
InChI=1S/C6H13N3O2Si/c1-12(2,3)8(9(10)11)6-4-5-7/h4,6H2,1-3H3 |
InChI Key |
VBGIDSVHRFGADG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


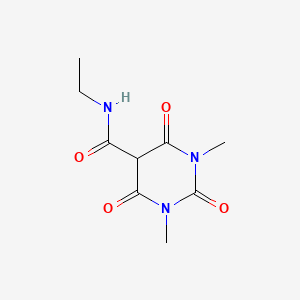
![2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane](/img/structure/B14558897.png)
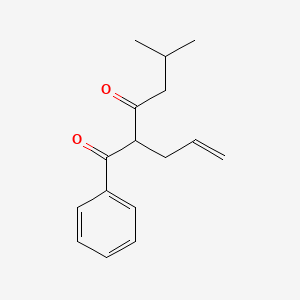
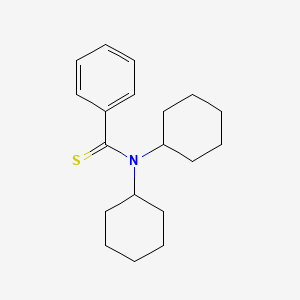
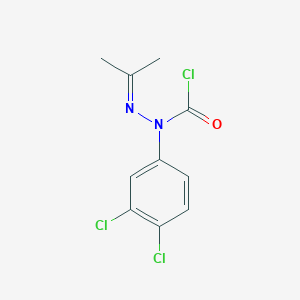
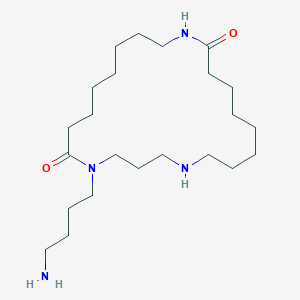
![[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B14558933.png)
![2,4-Dihydro-4-([(1-methylethyl)amino]methylene)-1-benzoxepin-3,5-dione](/img/structure/B14558939.png)
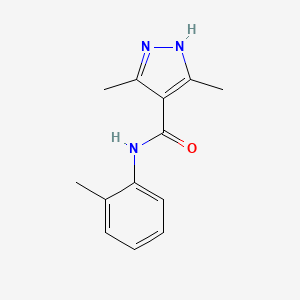
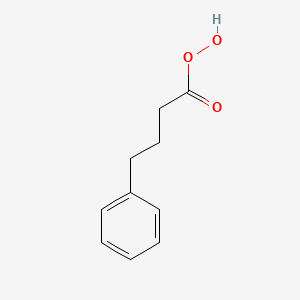
![3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14558967.png)
![N-[1-(3,4-Dichlorophenyl)-6-methoxyhexylidene]hydroxylamine](/img/structure/B14558973.png)
